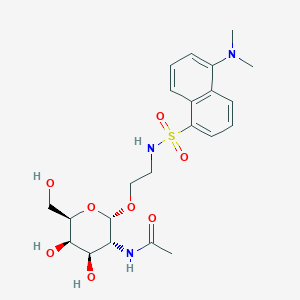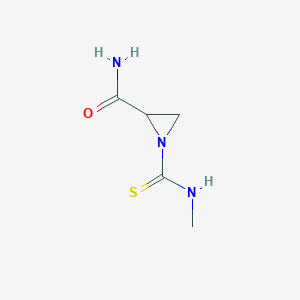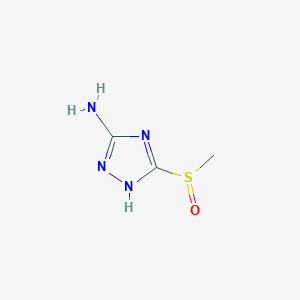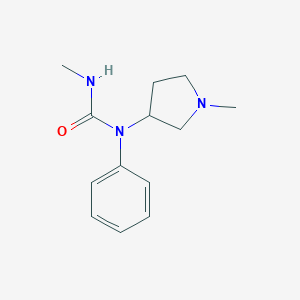
Lycoricidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycoricidine is a natural alkaloid compound that is found in various plant species, including Lycoris radiata, Lycoris aurea, and Lycoris squamigera. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- Lycoricidine, a notable compound in scientific research, has been synthesized through various methods. A significant approach includes the stereoselective total synthesis involving one-pot elimination, allylation reaction, ring-closing metathesis, aziridine formation, and oxidative ring-opening of aziridine (Yadav, Satheesh, & Murthy, 2010). Other methods involve chemoenzymatic approaches, highlighting the versatility of lycoricidine synthesis (Matveenko, Kokas, Banwell, & Willis, 2007).
Biological Activities and Potential Applications
- Lycoricidine and its derivatives have demonstrated effectiveness against tobacco mosaic virus (TMV), showcasing antiviral properties. Specific derivatives such as N-methyl-2,3,4-trimethoxylycoricidine and N-methyl-2-methoxy-3,4-acetonidelycoricidine have shown comparable protective effects to known antiviral agents (Yang, Chen, Chen, Hao, & Li, 2018).
- Lycoricidine and its structural analogs have been evaluated for their anticancer activities. These studies focus on various human cancer cell lines, contributing to a deeper understanding of the molecular mechanisms of action for anticancer agents based on the lycoricidine structure (Hudlický, Rinner, Gonzalez, Akgun, Schilling, Siengalewicz, Martinot, & Pettit, 2002).
Potential in Treating Emerging Viral Infections
- Lycoricidine has been explored for its potential in treating coronavirus infections, including COVID-19. It acts as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp), a vital component in viral replication. This suggests that lycoricidine could be a promising candidate for treating emerging viral infections (Jin, Min, Jeon, Lee, Kim, Park, Park, Jang, Park, Song, Kim, & Kwon, 2020).
Inhibition of Plant Growth
- Lycoricidine has been identified as a growth inhibitor in plants, specifically in the bulbs of Lycoris radiata. This discovery opens avenues for its application in agriculture and plant biology (Okamoto, Torii, & Isogai, 1972).
Acetylcholineesterase-Inhibiting Properties
- Lycoricidine, along with other alkaloids from Lycoris radiata, has been studied for its acetylcholineesterase-inhibiting properties. This is particularly significant in Alzheimer's disease research, suggesting a potential role for lycoricidine in developing new treatments (Xin, Yamujala, Wang, Wang, Wu, Lawton, Long, & Di, 2013).
Propiedades
Número CAS |
19622-83-4 |
|---|---|
Nombre del producto |
Lycoricidine |
Fórmula molecular |
C14H13NO6 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
(2S,3R,4S,4aR)-2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)/t8-,11+,12+,13-/m0/s1 |
Clave InChI |
YYDLFVZOIDOGSO-KKBFJBPOSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Otros números CAS |
19622-83-4 |
Sinónimos |
lycoricidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



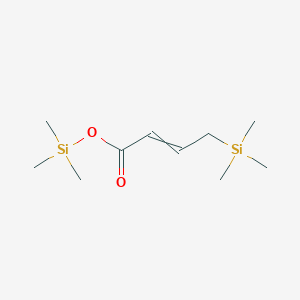
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
